molecular formula C21H24N2O6S B2636906 N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide CAS No. 868369-34-0

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide

Cat. No.: B2636906
CAS No.: 868369-34-0
M. Wt: 432.49
InChI Key: XAMHLUSNENJOAV-DQRAZIAOSA-N
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Description

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core, which is known for its diverse biological activities, and a trimethoxybenzamide moiety, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the condensation of 3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazole with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to enhance the reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Amino or thiol-substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The trimethoxybenzamide moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene]butanamide
  • N-[(2Z)-3-ethyl-5-methylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Uniqueness

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide stands out due to its unique combination of a benzothiazole core and a trimethoxybenzamide moiety. This combination can enhance its pharmacological properties and make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-7-23-17-13(25-2)8-9-14(26-3)19(17)30-21(23)22-20(24)12-10-15(27-4)18(29-6)16(11-12)28-5/h8-11H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMHLUSNENJOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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